molecular formula C15H17N3O B6629850 N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide

N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide

Katalognummer B6629850
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: QIQMGULBWSLLCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurological disorders. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.

Wirkmechanismus

N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide inhibits the activity of the BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the BET proteins from interacting with chromatin and regulating gene expression, leading to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits cell cycle progression and induces senescence in cancer cells. In addition, N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines and enhancing the activity of regulatory T cells. It has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide is its specificity for the BET proteins, which minimizes off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has some limitations, including its relatively low potency compared to other BET inhibitors and its potential for inducing cytotoxicity in non-cancer cells at high concentrations.

Zukünftige Richtungen

There are several potential future directions for the development of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide and other BET inhibitors. One area of interest is the combination of BET inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict the response of tumors to BET inhibitors. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research. Finally, the use of BET inhibitors in the treatment of neurodegenerative diseases is an emerging field of study that warrants further investigation.

Synthesemethoden

The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 3-bromoaniline with 2-cyclopropylacetyl chloride to form 2-cyclopropylacetanilide. This intermediate is then reacted with 1-cyclopropylcyclopropanecarboxylic acid to form the key intermediate, which is subsequently converted to N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide through a series of reactions involving various reagents and catalysts.

Wissenschaftliche Forschungsanwendungen

N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been extensively studied in various preclinical models, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, including those of acute myeloid leukemia, multiple myeloma, and prostate cancer, by targeting the BET proteins. N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has also been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines in macrophages. Furthermore, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Eigenschaften

IUPAC Name

N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-14(16-9-15(7-8-15)10-5-6-10)13-11-3-1-2-4-12(11)17-18-13/h1-4,10H,5-9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQMGULBWSLLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)CNC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.